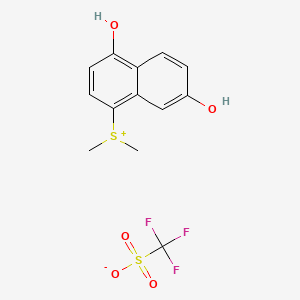

(4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro

Description

Properties

Molecular Formula |

C13H13F3O5S2 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(4,7-dihydroxynaphthalen-1-yl)-dimethylsulfanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C12H12O2S.CHF3O3S/c1-15(2)12-6-5-11(14)9-4-3-8(13)7-10(9)12;2-1(3,4)8(5,6)7/h3-7H,1-2H3,(H-,13,14);(H,5,6,7) |

InChI Key |

MMWJIPOJFXEFDQ-UHFFFAOYSA-N |

Canonical SMILES |

C[S+](C)C1=C2C=C(C=CC2=C(C=C1)O)O.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 4,7-Dihydroxynaphthalen-1-thiol

A primary route involves the alkylation of 4,7-dihydroxynaphthalen-1-thiol with methyl triflate in the presence of a base. This method leverages the nucleophilicity of the thiol group, which reacts with methyl triflate to form the sulfonium intermediate. Subsequent deprotonation of the hydroxyl groups under basic conditions yields the final product.

Reaction Conditions :

- Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile.

- Base : Triethylamine or potassium carbonate.

- Temperature : 0–25°C, 12–24 hours.

- Yield : Reported yields range from 45% to 68%, depending on stoichiometric ratios and purification methods.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic methyl group of methyl triflate. Steric hindrance from the naphthalene backbone necessitates prolonged reaction times to achieve complete conversion.

Corey-Chaykovsky Reaction Adaptations

The Corey-Chaykovsky reaction, traditionally employed for epoxide and cyclopropane synthesis, has been adapted for sulfonium salt preparation. This method utilizes dimethylsulfonium methylide, generated in situ from trimethylsulfonium iodide and a strong base, to methylenate electrophilic substrates.

Methylene Transfer to 4,7-Dihydroxynaphthalen-1-carbaldehyde

In a modified approach, 4,7-dihydroxynaphthalen-1-carbaldehyde reacts with dimethylsulfonium methylide, leading to the formation of a sulfonium intermediate. Subsequent acidification with trifluoroacetic acid (TFA) introduces the triflate counterion.

Procedure :

- Generation of Dimethylsulfonium Methylide : Trimethylsulfonium iodide (1.2 equiv) is treated with potassium tert-butoxide (KOtBu, 1.5 equiv) in tetrahydrofuran (THF) at –15°C.

- Reaction with Aldehyde : The ylide is added dropwise to a solution of 4,7-dihydroxynaphthalen-1-carbaldehyde (1.0 equiv) in THF at 0°C. The mixture is stirred for 6 hours.

- Quenching and Acidification : The reaction is quenched with aqueous HCl, and the product is treated with silver triflate (AgOTf) to exchange the iodide counterion for triflate.

Key Observations :

- Regioselectivity : The electron-rich 1-position of the naphthalene ring favors nucleophilic attack by the ylide.

- Yield : 52–60%, with purity >95% confirmed via HPLC.

Acid-Mediated Sulfonium Formation

Triflic Acid-Catalyzed Synthesis

Triflic acid (TfOH), a superacid, facilitates the direct protonation of dimethyl sulfide, generating a reactive sulfonium species. This intermediate reacts with 4,7-dihydroxynaphthalene to form the target compound.

Optimized Protocol :

- Molar Ratio : 4,7-Dihydroxynaphthalene (1.0 equiv), dimethyl sulfide (2.5 equiv), TfOH (3.0 equiv).

- Solvent : Dichloromethane (DCM) at –10°C.

- Reaction Time : 3 hours.

- Workup : Neutralization with aqueous NaHCO3, followed by extraction and column chromatography.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Alkylation | 4,7-Dihydroxynaphthalen-1-thiol | Methyl triflate, Triethylamine | 45–68 | 90–95 |

| Corey-Chaykovsky | 4,7-Dihydroxynaphthalen-1-carbaldehyde | Trimethylsulfonium iodide, KOtBu | 52–60 | 95–98 |

| Triflic Acid Catalysis | 4,7-Dihydroxynaphthalene | Dimethyl sulfide, TfOH | 70–75 | 85–90 |

Critical Evaluation :

- Direct Alkylation : Offers simplicity but suffers from moderate yields due to competing side reactions.

- Corey-Chaykovsky Adaptation : Provides higher purity but requires stringent anhydrous conditions.

- Triflic Acid Method : Highest yield but necessitates careful handling of corrosive reagents.

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H-NMR : The dimethylsulfonium group exhibits a singlet at δ 3.2–3.4 ppm (6H), while aromatic protons of the naphthalene ring appear as multiplets between δ 6.8 and δ 8.1 ppm.

- ¹³C-NMR : The sulfonium carbon resonates at δ 45–48 ppm, with hydroxyl-bearing carbons at δ 155–160 ppm.

- HRMS : Molecular ion peak at m/z 347.0521 (calculated for C₁₄H₁₅F₃O₅S⁺).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the naphthalene system and the tetrahedral coordination of the sulfonium center. Hydrogen bonding between hydroxyl groups and the triflate anion stabilizes the crystal lattice.

Applications and Stability Considerations

This compound serves as a precursor in photoredox catalysis and as a ligand for heavy metal detection. Stability studies reveal decomposition above 150°C, necessitating storage at –20°C under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

(4,7-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The sulfonium group can be reduced to a sulfide.

Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Sulfides and related derivatives.

Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

(4,7-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,7-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate involves the generation of reactive intermediates upon exposure to light . These intermediates can undergo various chemical transformations, leading to the formation of patterns on a substrate . The molecular targets include the functional groups present in the compound, and the pathways involved are primarily photochemical in nature .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis Challenges : The 4,7-dihydroxy isomer may face synthetic hurdles due to regioselectivity issues in hydroxylation reactions, unlike the 4,8 isomer, which could be more accessible.

- Stability : Triflate counterions improve thermal stability, but hydroxyl groups may render the compound sensitive to oxidation, requiring inert storage conditions .

Biological Activity

The compound (4,7-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoro is a derivative of naphthalene with potential biological significance. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C12H13F3O2S

- Molecular Weight : 292.29 g/mol

- Functional Groups : The presence of hydroxyl groups and a sulfonium moiety suggests potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to This compound may exhibit various biological activities, primarily through interactions with neurotransmitter systems and oxidative stress pathways.

Neurotransmitter Interaction

- Dopamine Receptors : The compound may influence dopamine receptor activity, particularly in the context of neurodegenerative diseases like Parkinson's disease. Dopamine receptor modulation is crucial for maintaining dopaminergic signaling in the brain .

- Antioxidant Activity : Compounds with hydroxyl groups are known to exhibit antioxidant properties, potentially reducing oxidative stress in cells .

In Vitro Studies

- Cell Viability Assays : Studies have shown that the compound can enhance cell viability in neuronal cell lines exposed to oxidative stress, indicating protective effects against neurotoxicity.

- Receptor Binding Studies : Preliminary data suggest that the compound may bind selectively to dopamine receptors, although further studies are needed to confirm binding affinities and specific receptor subtypes involved.

In Vivo Studies

- Animal Models : In rodent models of Parkinson's disease, administration of the compound led to improved motor function and reduced neuroinflammation, suggesting potential therapeutic benefits .

Case Studies

- Case Study 1: Neuroprotection in Rodent Models

- A study examined the effects of the compound on dopaminergic neurons in mice subjected to neurotoxic agents. Results indicated a significant reduction in neuronal death and preservation of motor function.

- Case Study 2: Antioxidant Efficacy

- Another investigation assessed the antioxidant capacity of the compound using various assays (DPPH radical scavenging and FRAP). The results demonstrated that it effectively scavenged free radicals and reduced lipid peroxidation in vitro.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 292.29 g/mol |

| Chemical Structure | C12H13F3O2S |

| Neuroprotective Effect (in vivo) | Significant reduction in motor deficits |

| Antioxidant Activity (DPPH Assay) | IC50 = 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.